molecular formula C7H12N4O B13090998 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide

Katalognummer: B13090998
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: TWPLPXZDDZJINK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide (CAS: See COA

Eigenschaften

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

3-(3-amino-4-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-5-4-11(10-7(5)9)3-2-6(8)12/h4H,2-3H2,1H3,(H2,8,12)(H2,9,10)

InChI-Schlüssel

TWPLPXZDDZJINK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1N)CCC(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable propanoylating agent. One common method is the acylation of 3-amino-4-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents on Pyrazole Key Functional Groups Molecular Weight Notable Properties/Applications
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide (Target) C₇H₁₁N₅O 3-Amino, 4-methyl Propanamide, NH₂ 181.20 (calc.) Potential ligand for metal coordination; hydrogen-bonding networks
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide C₁₁H₁₂N₄O 3-(2-Pyridyl) Propanamide, Pyridine 216.24 Forms 3D supramolecular networks via N–H⋯N/O bonds; used in coordination chemistry
(3S)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide C₈H₁₄N₄O 1,3-Dimethyl Chiral amino-propanamide 182.22 Chiral building block for asymmetric synthesis
Golidocitinib C₂₅H₃₁N₉O₂ 3-Methoxy, 1-methyl Piperazine, propanamide 505.59 Janus kinase inhibitor; pharmaceutical applications
Key Observations:
  • Substituent Effects: The target compound’s 3-amino and 4-methyl groups enhance hydrogen-bonding capacity compared to the pyridyl group in 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, which introduces π-π stacking interactions .
  • Chirality : The (3S)-configured analog highlights the role of stereochemistry in biological activity, a feature absent in the target compound.
  • Pharmacological Relevance : Golidocitinib demonstrates how propanamide-pyrazole hybrids can be optimized for drug development, leveraging substituents like methoxy and piperazine for target specificity.

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability:
  • The pyridyl-substituted analog melts at 427 K, while bulkier analogs like golidocitinib likely exhibit higher thermal stability due to extended aromatic systems .
  • The target compound’s amino and methyl groups may lower melting points compared to halogenated or nitro-substituted pyrazoles, as seen in (>300°C for compound 7b) .
Hydrogen Bonding and Crystal Packing:
  • The target compound’s NH₂ group facilitates N–H⋯N/O interactions, similar to 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, which forms linear chains via N–H⋯N (3.055 Å) and N–H⋯O (2.968 Å) bonds .
  • In contrast, arylhydrazono derivatives (e.g., compound 11a in ) exhibit stronger intermolecular interactions due to additional NH groups, enhancing crystal stability .

Biologische Aktivität

3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substitutions that influence its reactivity and biological properties. The presence of an amino group and a methyl group on the pyrazole ring enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Targets of Action

Research indicates that 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide primarily targets:

  • Leishmania aethiopica
  • Plasmodium berghei

These targets are significant as they are associated with leishmaniasis and malaria, respectively. The compound's mechanism involves disrupting the life cycle of these pathogens, which can lead to their inhibition and eventual death.

Mode of Action

The compound operates through molecular docking techniques, specifically interacting with Lm-PTR1 (Leishmania major purine transporter 1), which is crucial for the survival of the parasites. By inhibiting this transporter, the compound can effectively reduce parasite proliferation within the host.

Antileishmanial Activity

Studies have shown that 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide exhibits significant antileishmanial activity. In vitro assays demonstrated IC50 values indicating potent inhibition of Leishmania species growth.

Antimalarial Activity

The compound also displays promising antimalarial properties against Plasmodium berghei. Research indicates that it disrupts the metabolic pathways essential for the parasite's survival.

Pharmacokinetics

The pharmacokinetic profile of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide suggests favorable absorption and distribution characteristics, allowing it to reach effective concentrations at the site of action. Studies indicate that its bioavailability is sufficient for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the potential of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaBiological ActivityUnique Features
2-(3-Amino-4-methylpyrazol-1-YL)acetyl]ureaC7H10N4OEnzyme inhibition; anti-inflammatoryContains acetyl group
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamideC7H10BrN3OAntimicrobial activityBromine substituent
2-(3-Amino-4-methylpyrazol-1-YL)-N-(2-methoxyethyl)propanamideC9H12N4O2Potential drug developmentEther group

Case Studies and Research Findings

Recent studies have highlighted the biological activity of pyrazole derivatives, including 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide:

  • Antileishmanial Efficacy : In a study conducted by , the compound was shown to significantly inhibit Leishmania growth in vitro.
  • Antimalarial Properties : Research published in indicated that similar pyrazole compounds demonstrated substantial antimalarial activity, suggesting that 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide may exhibit comparable effects.
  • Pharmacological Characterization : A comprehensive review in MDPI detailed various pyrazole-based compounds' mechanisms, emphasizing their roles as selective androgen receptor degraders (SARDs), which could open avenues for cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.